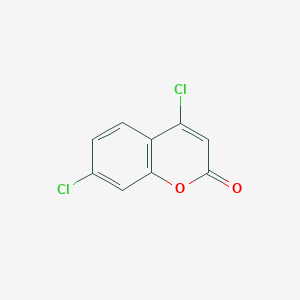

4,7-dichloro-2H-chromen-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dichlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVLTCUVWYOHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)C=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,7-dichloro-2H-chromen-2-one CAS number

An In-Depth Technical Guide to 4,7-dichloro-2H-chromen-2-one for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that the true potential of a novel chemical entity lies not just in its structure, but in a deep understanding of its synthesis, reactivity, and biological context. This guide is structured to provide not a mere recitation of facts, but a cohesive narrative that walks the researcher through the essential technical landscape of 4,7-dichloro-2H-chromen-2-one. We will explore the rationale behind its synthesis, delve into its spectral characterization, and contextualize its known biological activities within the broader, promising field of coumarin-based drug discovery. Every piece of data and every protocol is presented with the aim of empowering your own research endeavors.

Introduction: The Significance of the Halogenated Coumarin Scaffold

The coumarin, or 2H-chromen-2-one, nucleus is a ubiquitous scaffold in natural products and a cornerstone of medicinal chemistry.[1] Its inherent pharmacological promiscuity has led to the development of derivatives with a wide array of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1] The strategic introduction of halogen atoms onto the coumarin ring is a well-established method in drug design to modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific dichlorinated derivative, 4,7-dichloro-2H-chromen-2-one, a compound of interest for its potential applications in the development of new therapeutic agents.

While a specific CAS (Chemical Abstracts Service) number for 4,7-dichloro-2H-chromen-2-one is not readily found in common chemical databases, its direct synthetic precursor, 4,7-dihydroxy-2H-chromen-2-one, is registered under CAS Number 1983-81-9 .[2][3] This guide will provide a comprehensive overview of the synthesis, characterization, and known biological profile of 4,7-dichloro-2H-chromen-2-one to serve as a valuable resource for its further investigation and application.

Physicochemical and Spectral Properties

The fundamental physical and spectral characteristics of a compound are critical for its identification, purity assessment, and the elucidation of its structure. Below is a summary of the known properties of 4,7-dichloro-2H-chromen-2-one.

Table 1: Physicochemical Properties of 4,7-dichloro-2H-chromen-2-one

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂O₂ | Calculated |

| Molecular Weight | 215.04 g/mol | Calculated |

| Appearance | Yellow crystals | [1] |

| Melting Point | 215 °C | [1] |

Spectral Data

The following spectral data have been reported for the characterization of 4,7-dichloro-2H-chromen-2-one[1]:

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

1720 cm⁻¹: C=O (lactone carbonyl) stretching. This is a characteristic absorption for the coumarin ring system.

-

1600 cm⁻¹: C=C aromatic stretching.

-

750 cm⁻¹: C-H bending.

-

600 cm⁻¹: C-Cl stretching, indicative of the chloro substituents.

-

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (DMSO-d₆, δ ppm):

-

7.21 - 7.53 (t, aromatic H): This signal corresponds to the protons on the aromatic ring.

-

-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy (DMSO, δ ppm):

-

166.9: C-Cl

-

162.0: C=O (lactone carbonyl)

-

152.0: C-O

-

133.4: C-Cl

-

121.7, 125.6, 128.0: Aromatic carbons

-

Synthesis of 4,7-dichloro-2H-chromen-2-one

The synthesis of 4,7-dichloro-2H-chromen-2-one is achieved through the chlorination of its precursor, 4,7-dihydroxy-2H-chromen-2-one. This transformation is a key step in accessing this and other potentially bioactive halogenated coumarins.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 4,7-dichloro-2H-chromen-2-one.

Detailed Experimental Protocol

The following protocol is based on the published literature for the synthesis of 4,7-dichloro-2H-chromen-2-one.[1]

Materials:

-

4,7-dihydroxy-2H-chromen-2-one (3g)

-

N,N-Dimethylformamide (DMF) (5ml)

-

Phosphorus oxychloride (POCl₃) (3ml)

-

Ethanol (for recrystallization)

-

100 ml round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 100 ml round-bottom flask, combine 3g of 4,7-dihydroxy-2H-chromen-2-one with 5ml of N,N-dimethylformamide.

-

Carefully add 3ml of phosphorus oxychloride to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 50°C.

-

Maintain the reaction at reflux for approximately 1 hour.

-

After cooling to room temperature, the resulting yellow crystals are collected by filtration.

-

The crude product is dried at room temperature.

-

Purification is achieved by recrystallization from ethanol to yield the final product.

Yield: 70%[1]

Rationale for Experimental Choices:

-

Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, commonly used to convert hydroxyl groups on aromatic rings to chloro groups.

-

N,N-Dimethylformamide (DMF) serves as a solvent and also as a catalyst in this type of reaction, forming a Vilsmeier reagent with POCl₃ which facilitates the chlorination.

-

Refluxing at 50°C provides the necessary activation energy for the reaction to proceed to completion within a reasonable timeframe without causing significant decomposition of the starting material or product.

Biological Activity and Potential Applications in Drug Discovery

The coumarin scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.

Antibacterial Activity

4,7-dichloro-2H-chromen-2-one has been evaluated for its antibacterial activity against several bacterial strains. The compound has demonstrated both bacteriostatic and bactericidal effects.[1]

Table 2: Reported Antibacterial Activity of 4,7-dichloro-2H-chromen-2-one

| Bacterial Strain | Activity | Source |

| Staphylococcus aureus | Bacteriostatic and Bactericidal | [1] |

| Escherichia coli | Bacteriostatic and Bactericidal | [1] |

| Bacillus cereus | Bacteriostatic and Bactericidal | [1] |

The presence of the two chlorine atoms on the coumarin ring likely plays a crucial role in its antibacterial activity, potentially by increasing its ability to penetrate bacterial cell membranes or by interacting with key bacterial enzymes.

Broader Context in Drug Development

The demonstrated antibacterial activity of 4,7-dichloro-2H-chromen-2-one positions it as a lead compound for the development of new anti-infective agents. Furthermore, other chlorinated coumarin derivatives have shown promise in various therapeutic areas, suggesting that 4,7-dichloro-2H-chromen-2-one could be a valuable intermediate for the synthesis of a diverse library of compounds for broader screening.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling 4,7-dichloro-2H-chromen-2-one.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is always recommended to consult a comprehensive Safety Data Sheet (SDS) for similar compounds before handling.

Future Perspectives

The available data on 4,7-dichloro-2H-chromen-2-one provides a solid foundation for further research. Future studies could focus on:

-

Elucidation of the Mechanism of Action: Investigating the specific molecular targets responsible for its antibacterial activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening related analogs to optimize potency and selectivity.

-

Expansion of Biological Screening: Evaluating its activity against a broader panel of bacterial and fungal pathogens, as well as in other disease models such as cancer and inflammation.

-

Toxicological Profiling: Assessing its cytotoxicity and in vivo safety profile.

This in-depth guide provides a comprehensive starting point for researchers and drug development professionals interested in the potential of 4,7-dichloro-2H-chromen-2-one. Its straightforward synthesis and demonstrated biological activity make it an attractive scaffold for further investigation in the quest for novel therapeutic agents.

References

-

Behrami, A., & Dobroshi, F. (2015). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 7(8), 1087-1091. [Link]

-

Behrami, A. (2019). Microbiological Activity of Derivatives 4-Chloro-7-Hydroxy-Chromen-2-One Compare with Standard Drugs. European Journal of Materials Science and Engineering, 4(2), 61-66. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]

-

PubChem. (n.d.). 2h-Chromene-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dihydroxycoumarin. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Coumarin. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4-hydroxy–chromen-2-one and comparison with standard drug. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,7-dichloro-2H-chromen-2-one: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4,7-dichloro-2H-chromen-2-one, a halogenated derivative of the coumarin scaffold. Coumarins are a significant class of heterocyclic compounds with diverse biological activities, and their halogenated analogues are of increasing interest in medicinal chemistry and materials science. This document synthesizes available experimental data with theoretical predictions to offer a detailed profile of this specific dichlorinated coumarin.

Chemical Identity and Structure

Molecular Structure:

Caption: Chemical structure of 4,7-dichloro-2H-chromen-2-one.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| IUPAC Name | 4,7-dichloro-2H-chromen-2-one | JOCPR[1] |

| Molecular Formula | C₉H₄Cl₂O₂ | Calculated |

| Molecular Weight | 215.04 g/mol | Calculated |

| Appearance | Yellow crystals | JOCPR[1] |

Physicochemical Properties

Experimentally determined physical properties for 4,7-dichloro-2H-chromen-2-one are limited. The following table includes the known experimental value and predicted properties based on the behavior of similar chlorinated aromatic compounds.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 215 °C | JOCPR[1] |

| Boiling Point | Predicted to be >300 °C (decomposes) | N/A |

| Solubility | Recrystallized from ethanol | JOCPR[1] |

| Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). | N/A | |

| Sparingly soluble in non-polar solvents (e.g., hexanes). | N/A | |

| Insoluble in water. | N/A | |

| Density | Predicted to be ~1.6 g/cm³ | N/A |

Synthesis and Characterization

Synthetic Pathway

4,7-dichloro-2H-chromen-2-one has been synthesized from 4,7-dihydroxy-2H-chromen-2-one.[1] The synthesis involves a chlorination reaction using phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (NDMF).

Caption: Synthesis of 4,7-dichloro-2H-chromen-2-one.

Experimental Protocol: Synthesis of 4,7-dichloro-2H-chromen-2-one[1]

-

In a 100 ml flask, mix 3g of 4,7-dihydroxy-2H-chromen-2-one with 5 ml of N,N-dimethylformamide (NDMF).

-

To this mixture, add 3 ml of phosphorus oxychloride (POCl₃).

-

Reflux the mixture at 50°C for approximately 1 hour.

-

After cooling, the resulting yellow crystals are filtered.

-

The crude product is dried at room temperature.

-

Recrystallization from ethanol (C₂H₅OH) yields the purified yellow crystals of 4,7-dichloro-2H-chromen-2-one (70% yield).

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a common and effective chlorinating agent for converting hydroxyl groups, particularly phenolic hydroxyls, to chlorides.

-

N,N-dimethylformamide (NDMF): NDMF serves as a solvent and also as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is the active electrophilic chlorinating species.

-

Reflux at 50°C: This temperature provides sufficient energy to drive the reaction to completion within a reasonable timeframe without causing significant decomposition of the starting material or product.

-

Recrystallization from ethanol: This is a standard purification technique to remove any unreacted starting material and byproducts, resulting in a product of higher purity.

Spectroscopic Data

The structure of 4,7-dichloro-2H-chromen-2-one has been confirmed by infrared and nuclear magnetic resonance spectroscopy.[1]

Table 3: Spectroscopic Data for 4,7-dichloro-2H-chromen-2-one

| Technique | Key Peaks/Shifts | Interpretation |

| Infrared (IR) | 1720 cm⁻¹ | C=O (lactone) stretch |

| 1600 cm⁻¹ | C=C (aromatic and pyrone) stretch | |

| 750 cm⁻¹ | C-H bend | |

| 600 cm⁻¹ | C-Cl stretch | |

| ¹H NMR (DMSO-d₆) | 7.21 - 7.53 ppm (triplet) | Aromatic protons |

| ¹³C NMR (DMSO) | 166.9 ppm | C-Cl |

| 162 ppm | C=O (lactone) | |

| 152 ppm | C-O | |

| 133.4 ppm | C-Cl | |

| 121.7, 125.6, 128 ppm | Aromatic carbons |

Chemical Reactivity and Stability

The reactivity of 4,7-dichloro-2H-chromen-2-one is dictated by the electrophilic nature of the coumarin ring system and the presence of two chlorine substituents.

Electrophilic Aromatic Substitution

The coumarin ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the lactone ring. The existing chlorine atoms further deactivate the ring. Therefore, harsh reaction conditions would be required for further electrophilic substitution on the benzene ring.

Nucleophilic Substitution

The chlorine atom at the 4-position of the coumarin ring is analogous to a vinyl chloride and is activated towards nucleophilic substitution. This is a common reaction pathway for 4-chlorocoumarins. The chlorine at the 7-position on the benzene ring is less reactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which is not the case here.

Caption: Predicted nucleophilic substitution at the 4-position.

Stability

Chlorinated coumarins are generally stable compounds under normal laboratory conditions. However, they may be sensitive to strong acids, bases, and high temperatures, which could lead to hydrolysis of the lactone ring or other decomposition pathways. A study on the formation of chlorinated coumarins in drinking water suggests that these compounds can be stable in aqueous environments for extended periods.

Biological Activity and Potential Applications

While specific biological data for 4,7-dichloro-2H-chromen-2-one is limited, it has been evaluated for its antibacterial activity.[1] The broader class of coumarins exhibits a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, antiviral, and anticancer activities. The introduction of chlorine atoms can significantly modulate the biological activity of a molecule by altering its lipophilicity, electronic properties, and metabolic stability. Therefore, 4,7-dichloro-2H-chromen-2-one serves as a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4,7-dichloro-2H-chromen-2-one is not available. However, based on the reactivity of related compounds and the presence of the chlorinated coumarin core, the following precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Toxicity: The toxicological properties have not been fully investigated. As with all new chemical entities, it should be treated as potentially hazardous.

Conclusion

4,7-dichloro-2H-chromen-2-one is a dichlorinated coumarin with established synthetic methodology and preliminary spectroscopic characterization. While comprehensive data on its physical properties and reactivity are still emerging, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate its chemical behavior and biological potential.

References

-

Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru - JOCPR. Available at: [Link]

Sources

A Technical Guide to the Preliminary Anticancer Screening of 4,7-dichloro-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro anticancer screening of the novel synthetic compound, 4,7-dichloro-2H-chromen-2-one. Coumarin derivatives are recognized as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document outlines the scientific rationale, experimental design, detailed protocols, and data interpretation strategies necessary to evaluate the cytotoxic potential of this specific dichlorinated coumarin. The methodologies are grounded in established, validated assays to ensure data integrity and reproducibility. We will detail the use of the MTT colorimetric assay for assessing metabolic activity, the rationale for selecting a diverse panel of human cancer cell lines, and the importance of appropriate controls. Furthermore, this guide will explore potential mechanisms of action based on the known pharmacology of related coumarin structures, proposing a logical workflow for subsequent mechanistic studies.

Introduction and Rationale

Coumarins (2H-chromen-2-ones) and their derivatives represent a privileged class of heterocyclic compounds with significant therapeutic potential.[2] Their diverse pharmacological activities include anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The anticancer effects of coumarins are particularly noteworthy, with various derivatives shown to induce apoptosis, modulate critical signaling pathways like PI3K/Akt/mTOR, and inhibit cell proliferation.[1][2][4][5]

The subject of this guide, 4,7-dichloro-2H-chromen-2-one, is a synthetic coumarin featuring halogen substituents. Halogenation is a common medicinal chemistry strategy employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The specific placement of chlorine atoms at the 4 and 7 positions may enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

The primary objective of a preliminary screen is to determine whether a novel compound exhibits cytotoxic or cytostatic effects against cancer cells, justifying further investigation. This initial step is critical in the drug discovery pipeline to identify promising candidates and eliminate inactive compounds early, saving significant resources.[6][7]

Experimental Design and Strategic Choices

A robust experimental design is paramount for generating reliable and interpretable data. The choices outlined below are based on established best practices in preclinical cancer research.

Assay Selection: The MTT Assay

For initial high-throughput screening, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method.[6]

-

Causality: The MTT assay was selected for its reliability, cost-effectiveness, and straightforward protocol.[8] Its underlying principle is the measurement of metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9][10] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[9][11] This provides a robust proxy for cell viability and allows for the determination of a compound's cytotoxic or cytostatic effects.[10]

Cell Line Panel Selection

To gain a broad understanding of the compound's potential, it is crucial to screen it against a panel of cancer cell lines from diverse tissue origins. The National Cancer Institute's NCI-60 panel is the gold standard for this approach, providing a wealth of historical data for comparative analysis.[12][13][14] For a preliminary screen, a representative subset of this panel is recommended.

Table 1: Recommended Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast (Adenocarcinoma) | Represents hormone-receptor-positive breast cancer. |

| MDA-MB-231 | Breast (Adenocarcinoma) | Represents triple-negative breast cancer, often more aggressive. |

| A549 | Lung (Carcinoma) | A widely studied and well-characterized lung cancer model. |

| HCT-116 | Colon (Carcinoma) | A common model for colorectal cancer with known genetic mutations. |

| PC-3 | Prostate (Adenocarcinoma) | Represents androgen-independent prostate cancer. |

| HELA | Cervical (Carcinoma) | A highly proliferative and historically significant cancer cell line. |

-

Expertise: This selection provides a cross-section of common and aggressive cancer types. Comparing the compound's activity across these lines can reveal potential tissue-specific selectivity, a highly desirable trait for a drug candidate.

Controls: The Foundation of Trustworthiness

Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for ensuring the assay is performing as expected.

-

Negative Control (Vehicle): Cells treated with the same concentration of the solvent used to dissolve the test compound (typically Dimethyl Sulfoxide, DMSO). This control accounts for any potential toxicity of the solvent itself.

-

Positive Control: A well-characterized, potent chemotherapeutic agent. Doxorubicin is an excellent choice due to its broad-spectrum activity and well-understood mechanisms of action, which include DNA intercalation and topoisomerase II inhibition.[15][16][17] The positive control validates that the cell lines are responsive to cytotoxic agents and that the assay can detect a positive result.[18]

-

Blank Control: Wells containing cell culture medium but no cells. This is used to subtract the background absorbance of the medium and MTT reagent.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for executing the cytotoxicity screen.

Compound and Reagent Preparation

-

Test Compound Stock: Prepare a 10 mM stock solution of 4,7-dichloro-2H-chromen-2-one in sterile, anhydrous DMSO. Store at -20°C.

-

Doxorubicin Stock: Prepare a 1 mM stock solution of Doxorubicin in sterile water or DMSO. Store at -20°C.

-

MTT Solution: Prepare a 5 mg/mL solution of MTT powder in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and protect from light. Store at 4°C for up to one month.

-

Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.

Cell Seeding and Treatment Protocol

-

Cell Culture: Culture the selected cell lines in RPMI-1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[12] Maintain cells in an incubator at 37°C with 5% CO₂, 95% air, and 100% relative humidity.[12]

-

Seeding: Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Calculate the cell concentration and dilute to the appropriate seeding density (typically 5,000-10,000 cells/well, optimized for each cell line).

-

Plating: Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.

-

Incubation: Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.[12]

-

Compound Dilution: Perform serial dilutions of the 4,7-dichloro-2H-chromen-2-one stock solution and the Doxorubicin stock solution in serum-free medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control.

-

Exposure: Return the plates to the incubator for a 48- or 72-hour exposure period.

MTT Assay Protocol

-

Reagent Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the SDS-HCl solubilization solution to each well to dissolve the crystals.

-

Reading: Gently pipette to ensure complete dissolution. Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value is a standard measure of a compound's potency.

-

Plot the % Viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across cell lines.

Table 2: Hypothetical IC₅₀ Values (µM) for 4,7-dichloro-2H-chromen-2-one

| Cell Line | 4,7-dichloro-2H-chromen-2-one (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |

| MCF-7 | 15.2 | 0.8 |

| MDA-MB-231 | 9.8 | 1.1 |

| A549 | 25.5 | 1.5 |

| HCT-116 | 7.4 | 0.6 |

| PC-3 | 31.0 | 2.0 |

| HELA | 12.1 | 0.9 |

Note: These are example values for illustrative purposes only.

Visualization of Workflows and Proposed Mechanisms

Should the preliminary screen yield promising IC₅₀ values (typically in the low micromolar range), the next logical step is to investigate the potential mechanism of action.

Experimental Workflow Diagram

The overall process from compound acquisition to data analysis can be visualized as a clear workflow.

Caption: High-level workflow for preliminary in vitro anticancer screening.

Proposed Mechanism of Action: Induction of Apoptosis

Many coumarin derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][2][4] A common pathway implicated is the intrinsic (mitochondrial) pathway. The diagram below illustrates this pathway and highlights potential points of intervention for 4,7-dichloro-2H-chromen-2-one.

Caption: Proposed intrinsic apoptosis pathway modulated by the test compound.

-

Authoritative Grounding: This proposed mechanism is based on extensive literature showing that coumarins can modulate the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][2] Follow-up studies could include Western blotting for these key proteins and caspase activity assays.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial evaluation of 4,7-dichloro-2H-chromen-2-one as a potential anticancer agent. Adherence to these detailed protocols and strategic considerations will yield reliable data on the compound's cytotoxic potency and selectivity.

If the preliminary screening reveals significant activity (e.g., IC₅₀ < 10 µM in one or more cell lines), the following steps are recommended:

-

Expanded Cell Line Screening: Test the compound against the full NCI-60 panel to build a comprehensive activity profile.[13]

-

Mechanism of Action Studies: Conduct assays to confirm apoptosis (e.g., Annexin V/PI staining), analyze cell cycle distribution (flow cytometry), and measure levels of key apoptotic proteins as proposed in Section 5.2.

-

Selectivity Testing: Evaluate the cytotoxicity of the compound against non-cancerous cell lines (e.g., normal human fibroblasts) to determine its cancer-specific therapeutic index.

The systematic application of this screening cascade is a critical first step in the long and rigorous journey of anticancer drug development.

References

-

National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Raval, K., & Kamani, B. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 13(4), 001-014. Available from: [Link]

-

National Cancer Institute. NCI-60 Screening Methodology. Developmental Therapeutics Program. Available from: [Link]

-

Koley, M., Han, J., Soloshonok, V. A., Mojumder, S., Javahershenas, R., & Makarem, A. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2135-2201. Available from: [Link]

-

National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available from: [Link]

-

Pettit, G. R., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10014-10029. Available from: [Link]

-

Kubrak, T. P., Makuch-Kocka, A., & Aebisher, D. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 28(23), 7858. Available from: [Link]

-

Thakur, A., et al. (2016). Preclinical screening methods in cancer. Journal of Pharmacy and Bioallied Sciences, 8(2), 89-94. Available from: [Link]

-

ResearchGate. Cell viability after treated with positive control of drug doxorubicin. Available from: [Link]

-

Journal of Cardiovascular Disease Research. Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Available from: [Link]

-

MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]

-

Chapuy, B., et al. (2013). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 121(21), 4325-4334. Available from: [Link]

-

Close, D. A., et al. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations. SLAS Discovery, 24(3), 242-263. Available from: [Link]

-

Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Available from: [Link]

-

Wikipedia. MTT assay. Available from: [Link]

-

Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 69. Available from: [Link]

-

Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 613391. Available from: [Link]

-

ResearchGate. Preclinical screening methods in cancer. Available from: [Link]

-

Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. Available from: [Link]

-

Cancer Research. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Available from: [Link]

-

ResearchGate. Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations. Available from: [Link]

-

Kotha, R. R., et al. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116281. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

MDPI. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Available from: [Link]

-

ResearchGate. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Available from: [Link]

-

American Journal of Veterinary Research. In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. Available from: [Link]

-

Royal Society of Chemistry. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 6. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. dctd.cancer.gov [dctd.cancer.gov]

- 13. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 14. Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Evaluating the Anticancer Potential of 4,7-dichloro-2H-chromen-2-one

Introduction: The Rationale for Investigating 4,7-dichloro-2H-chromen-2-one in Oncology Research

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities.[1] Their derivatives have been extensively explored for their potential as anticancer agents, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in tumorigenesis.[2][3] The substitution pattern on the coumarin scaffold plays a critical role in defining the potency and selectivity of these biological activities.[4]

The subject of this guide, 4,7-dichloro-2H-chromen-2-one, is a halogenated coumarin derivative. The introduction of halogen atoms, such as chlorine, into the coumarin nucleus has been shown in various studies to influence the cytotoxic properties of the resulting compounds.[5] While specific extensive studies on the anticancer effects of 4,7-dichloro-2H-chromen-2-one are emerging, derivatives with similar halogenation patterns have exhibited promising activities. For instance, derivatives of 4,7-dihydroxycoumarin have shown potent cytotoxicity against a panel of cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values in the low micromolar range.[6] These related compounds have been observed to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to systematically evaluate the anticancer properties of 4,7-dichloro-2H-chromen-2-one in vitro. The protocols provided herein are designed to be self-validating and are grounded in established laboratory practices.

Part 1: Preliminary Assessment of Cytotoxicity using the MTT Assay

The initial step in evaluating a novel compound for its anticancer potential is to determine its cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for determining the cytotoxicity of 4,7-dichloro-2H-chromen-2-one using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

4,7-dichloro-2H-chromen-2-one

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)[7]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 4,7-dichloro-2H-chromen-2-one in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations. Based on data from related coumarin derivatives, a starting range of 1-100 µM is recommended.[8][9]

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

Data Presentation: Expected IC50 Values

While specific IC50 values for 4,7-dichloro-2H-chromen-2-one are not yet widely reported, based on the activity of structurally related coumarins, the following table provides a hypothetical range of expected cytotoxicities against common cancer cell lines.

| Cell Line | Cancer Type | Expected IC50 Range (µM) |

| MCF-7 | Breast Adenocarcinoma | 5 - 50 |

| A549 | Lung Carcinoma | 5 - 50 |

| HeLa | Cervical Cancer | 10 - 75 |

| HCT-116 | Colon Carcinoma | 10 - 75 |

Note: These are estimated ranges based on published data for other coumarin derivatives and should be determined experimentally.[6][9]

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

Once the cytotoxic potential of 4,7-dichloro-2H-chromen-2-one is established, the next critical step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for detecting apoptosis.[4] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

-

Cells treated with 4,7-dichloro-2H-chromen-2-one

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with 4,7-dichloro-2H-chromen-2-one at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Combine the detached cells with the supernatant from each well to include any floating apoptotic cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately by flow cytometry.

-

The cell populations can be distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Caspase-3 Activity Assay

Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase. This assay measures the activity of caspase-3 in cell lysates.

Detailed Protocol: Colorimetric Caspase-3 Assay

Materials:

-

Cells treated with 4,7-dichloro-2H-chromen-2-one

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Seed cells in a suitable culture dish and treat with 4,7-dichloro-2H-chromen-2-one at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cell lysate).

-

-

Caspase-3 Assay:

-

Add 50 µL of cell lysate to a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer to each sample.

-

Add 5 µL of the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.

-

Part 3: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[10] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by PI staining and flow cytometry.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

-

Cells treated with 4,7-dichloro-2H-chromen-2-one

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation and Fixation:

-

Seed cells and treat with 4,7-dichloro-2H-chromen-2-one at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Hypothesized Signaling Pathway of Coumarin-Induced Apoptosis

Based on existing literature for coumarin derivatives, 4,7-dichloro-2H-chromen-2-one may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Hypothesized intrinsic apoptosis pathway induced by 4,7-dichloro-2H-chromen-2-one.

References

-

Gudipudi, G., et al. (2019). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1819-1824. [Link]

-

Miri, R., et al. (2018). Cytotoxic and Apoptotic Effects of Synthetic Benzochromene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 17(2), 545–559. [Link]

-

de Souza, A. C. C., et al. (2018). In Vitro Assessment of Mutagenic and Genotoxic Effects of Coumarin Derivatives 6,7-dihydroxycoumarin and 4-methylesculetin. Oxidative Medicine and Cellular Longevity, 2018, 5950418. [Link]

-

Beyaztas, H., et al. (2024). Synthesis and Characterization of 7-Diethylamino-4-Chloromethyl Coumarin: Spectroscopic Analysis, Molecular Docking, and Anticancer Activity on Large Intestine Carcinoma Cells. ResearchGate. [Link]

-

Chen, Y., et al. (2024). 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. BMC Chemistry, 18(1), 69. [Link]

-

de Oliveira, M. R., et al. (2021). Antiproliferative Activity and Toxicity Evaluation of 1,2,3-Triazole and 4-Methyl Coumarin Hybrids in MCF7 Breast Cancer Cell Line. ResearchGate. [Link]

-

Aghajani, M., et al. (2019). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Journal of Cluster Science, 30(5), 1339-1346. [Link]

-

Reddy, T. S., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2118-2189. [Link]

-

Zhang, M., et al. (2020). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Bioorganic & Medicinal Chemistry, 29, 115851. [Link]

-

Jin, Z., et al. (2018). Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. Tropical Journal of Pharmaceutical Research, 17(5), 869-875. [Link]

-

Wesołowska, O., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(11), 771. [Link]

-

Queiroz, A. C., et al. (2016). Cytotoxic and Antitumor Activity of some Coumarin Derivatives. Natural Product Communications, 11(10), 1475-1478. [Link]

-

Wang, Y., et al. (2014). Cytotoxic Activity of Some Novel Dicoumarin Derivatives in vitro. Advanced Materials Research, 941-944, 2038-2041. [Link]

-

Kumar, P., et al. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1433-1445. [Link]

-

Kemnitzer, W., et al. (2008). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. Medicinal Chemistry Research, 17(2-7), 217-224. [Link]

-

da Silva, A. F. M., et al. (2024). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules, 29(11), 2530. [Link]

-

Kirsch, G., et al. (2022). Design of non-cytotoxic 6,7-dihydroxycoumarin-5-carboxylates with antibiofilm activity against Staphylococcus aureus and Candida albicans. Organic & Biomolecular Chemistry, 20(21), 4399-4406. [Link]

-

Zhang, M., et al. (2021). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Bioorganic & Medicinal Chemistry, 29, 115851. [Link]

-

Khan, I., et al. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. International Journal of Molecular Sciences, 24(13), 11029. [Link]

Sources

- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Experimental Guide for the Reactions of 4,7-dichloro-2H-chromen-2-one

Introduction: The Synthetic Versatility of 4,7-dichloro-2H-chromen-2-one

4,7-dichloro-2H-chromen-2-one is a highly functionalized coumarin scaffold of significant interest to researchers in medicinal chemistry and materials science. The coumarin core is a privileged structure found in numerous biologically active natural products and synthetic compounds. The presence of two distinct chlorine atoms—one at the C4 position (a vinylic chloride) and another at the C7 position (an aromatic chloride)—provides orthogonal handles for sequential and regioselective functionalization.

The electron-withdrawing nature of the lactone carbonyl group activates the C4 position for nucleophilic substitution, while the C7 position is more amenable to transformations like palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the precise and controlled introduction of diverse molecular fragments, making it an invaluable building block for creating libraries of complex molecules for drug discovery and other applications.

This guide provides a detailed overview of the synthesis of 4,7-dichloro-2H-chromen-2-one and establishes robust protocols for its subsequent modification through key synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Synthesis of the Starting Material: 4,7-dichloro-2H-chromen-2-one

The most common route to 4,7-dichloro-2H-chromen-2-one begins with the synthesis of its precursor, 4,7-dihydroxy-2H-chromen-2-one, which is then chlorinated. The initial step is a Pechmann condensation, a classic method for coumarin synthesis.

Caption: Synthesis pathway for 4,7-dichloro-2H-chromen-2-one.

Protocol 2.1: Synthesis of 4,7-Dihydroxy-2H-chromen-2-one

This protocol is adapted from established procedures for Pechmann condensation. The reaction condenses a phenol with a β-ketoester under acidic conditions.

| Parameter | Value |

| Reactants | Benzene-1,3,5-triol, Ethyl 3-oxobutanoate |

| Reagents | Methanol, Sulfuric Acid, Triethylamine |

| Temperature | 90 °C |

| Time | ~3 hours |

| Yield | ~80% |

Step-by-Step Methodology:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Benzene-1,3,5-triol (1 eq), ethyl 3-oxobutanoate (1 eq), and methanol (approx. 2.5 mL/g of phenol).

-

Carefully add catalytic amounts of concentrated sulfuric acid (approx. 0.6 mL/g of phenol) and triethylamine (approx. 0.3 mL/g of phenol) to the stirring mixture.

-

Heat the mixture to reflux at 90 °C for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate as white crystals.

-

Filter the crude product using a Büchner funnel, wash the crystals with cold methanol, and dry at room temperature.

-

Recrystallize the product from absolute methanol to obtain pure 4,7-dihydroxy-2H-chromen-2-one.[1][2]

Protocol 2.2: Synthesis of 4,7-dichloro-2H-chromen-2-one

The dihydroxy coumarin is converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

| Parameter | Value |

| Reactant | 4,7-Dihydroxy-2H-chromen-2-one |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Temperature | 50 °C |

| Time | ~1 hour |

| Yield | ~70% |

Step-by-Step Methodology:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask, mix 4,7-dihydroxy-2H-chromen-2-one (3 g) with N,N-dimethylformamide (5 mL).[1]

-

Carefully add phosphorus oxychloride (3 mL) to the mixture.[1]

-

Heat the mixture at 50 °C for approximately 1 hour.[1] The solution will turn into a slurry of yellow crystals.

-

Cool the mixture to room temperature and then place it in an ice bath to ensure complete precipitation.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Filter the resulting yellow precipitate, wash thoroughly with water, and dry at room temperature.

-

Recrystallize the crude product from ethanol to yield pure 4,7-dichloro-2H-chromen-2-one as yellow crystals.[1]

Key Reactions & Protocols

Nucleophilic Substitution at the C4 Position

Causality: The C4 position of the coumarin ring is highly susceptible to nucleophilic attack. This enhanced reactivity is due to the electronic influence of the adjacent α,β-unsaturated lactone system. The carbonyl group at C2 acts as a powerful electron-withdrawing group, polarizing the C3-C4 double bond and making the C4 carbon atom electrophilic. The resulting intermediate (a Meisenheimer-like complex) is stabilized by resonance, facilitating the departure of the chloride leaving group. This makes the C4-Cl significantly more reactive than the C7-Cl, which is attached to a standard benzene ring.

Caption: General workflow for nucleophilic substitution at C4.

Protocol 3.1.1: General Procedure for Amination at the C4 Position This protocol outlines the reaction with a generic primary or secondary amine.

| Parameter | Value |

| Substrate | 4,7-dichloro-2H-chromen-2-one |

| Nucleophile | Desired amine (e.g., aniline, morpholine) |

| Base | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) |

| Solvent | Acetonitrile, DMF, or Ethanol |

| Temperature | Room Temperature to 80 °C |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 4,7-dichloro-2H-chromen-2-one (1.0 eq) in a suitable solvent like acetonitrile (approx. 10 mL per mmol of substrate).[3]

-

Add the desired amine (1.2-2.2 eq) followed by a base such as potassium carbonate (2.0 eq).[3] The base acts as a scavenger for the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C for acetonitrile) for 2 to 24 hours.[3]

-

Monitor the reaction's progress by TLC until the starting material is consumed.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-7-chloro-2H-chromen-2-one derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5][6] For 4,7-dichloro-2H-chromen-2-one, these reactions can be performed regioselectively. While the C4 position can participate, it is often more synthetically useful to first perform substitution at C4 and then utilize the remaining C7-Cl for cross-coupling. Alternatively, milder coupling conditions may favor reaction at the C7 position.

Caption: Workflow for sequential cross-coupling at the C7 position.

Protocol 3.2.1: Suzuki-Miyaura Coupling at the C7 Position This protocol describes the coupling of an arylboronic acid to the C7 position, a reaction widely used for constructing biaryl systems.[7]

| Parameter | Value |

| Substrate | 7-chloro-2H-chromen-2-one derivative |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-110 °C |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add the 7-chloro-2H-chromen-2-one substrate (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water).

-

Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired 7-aryl-2H-chromen-2-one product.

Product Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the starting material, 4,7-dichloro-2H-chromen-2-one, the aromatic protons typically appear between δ 7.2-7.6 ppm.[1]

-

Infrared (IR) Spectroscopy: The characteristic lactone carbonyl (C=O) stretch is a strong indicator of the coumarin core, typically appearing around 1720 cm⁻¹. The C-Cl stretch can be observed around 600 cm⁻¹.[1]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, in high-resolution mass spectrometry (HRMS), the exact mass, which confirms the elemental composition.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4,7-dichloro-2H-chromen-2-one: Like many coumarin derivatives, this compound should be handled with care. It may be toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[8][9] Avoid breathing dust.[8] Wash hands thoroughly after handling.[8]

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. Must be handled with extreme caution in a fume hood.

-

Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

-

Solvents: Organic solvents such as DMF, acetonitrile, and toluene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be placed in appropriate, sealed containers.[9]

References

-

Journal of Chemical and Pharmaceutical Research. (2015). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. jocpr.com. [Link]

-

National Center for Biotechnology Information. (n.d.). (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. [Link]

-

ResearchGate. (n.d.). [2+2] Cycloadditions of Electron-Poor Acetylenes to Endocyclic Enaminones: Ring-Expansion Reactions. ResearchGate. [Link]

-

University of Texas at Dallas. (n.d.). Nucleophilic Substitution Reactions. utdallas.edu. [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. orgsyn.org. [Link]

-

ResearchGate. (n.d.). Reactions of 4‐azido‐2H‐chromene‐2‐one (1). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Convergent Synthesis of 2H-Chromenes – a Formal [3+3] Cycloaddition by a One-pot, Three-Step Cascade. PubMed Central. [Link]

-

YouTube. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. YouTube. [Link]

-

ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

ACS Publications. (2025, January 22). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Publications. [Link]

-

Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin. Carl ROTH. [Link]

-

YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

Application Notes and Protocols for Cell-Based Assays Involving 4,7-dichloro-2H-chromen-2-one

Introduction: The Versatility of Dichlorinated Coumarins in Cellular Analysis

4,7-dichloro-2H-chromen-2-one belongs to the coumarin family, a class of bicyclic heterocyclic compounds renowned for their broad spectrum of biological activities and favorable fluorescence properties.[1] The introduction of chloro substituents at the 4 and 7 positions of the coumarin scaffold can significantly modulate its physicochemical and biological characteristics, including cell permeability, target engagement, and spectral properties.[] These modifications make 4,7-dichloro-2H-chromen-2-one a compelling tool for researchers in cell biology and drug discovery.

Coumarins, in general, are valued for their high quantum efficiency and photostability, with excitation and emission profiles typically in the blue-green region of the spectrum.[][3] Their relatively small molecular size facilitates cell permeability, a crucial attribute for live-cell imaging and intracellular assays.[3] Furthermore, the coumarin backbone is amenable to chemical modifications, allowing for the development of probes that respond to changes in their microenvironment, such as pH and polarity, or act as substrates for specific enzymes.[][3]

This document provides a comprehensive guide to the application of 4,7-dichloro-2H-chromen-2-one in various cell-based assays, offering detailed protocols and insights into the underlying scientific principles. The assays described herein are designed to be robust and self-validating, empowering researchers to investigate the cytotoxic, enzyme-inhibitory, and cell-imaging potential of this compound.

Core Applications and Methodologies

The unique properties of 4,7-dichloro-2H-chromen-2-one lend themselves to a variety of cell-based applications. Below, we detail the rationale and protocols for key assays.

Assessment of Cytotoxicity and Cell Viability

A primary application for novel compounds in drug discovery is the evaluation of their impact on cell proliferation and viability. Coumarin derivatives have demonstrated a range of cytotoxic effects against various cancer cell lines.[4][5][6] The following protocols are designed to quantify the cytotoxic potential of 4,7-dichloro-2H-chromen-2-one.

Caption: General workflow for assessing the cytotoxicity of 4,7-dichloro-2H-chromen-2-one.

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

4,7-dichloro-2H-chromen-2-one

-

Cell line of interest (e.g., A549, HeLa, MCF-7)[5]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of 4,7-dichloro-2H-chromen-2-one in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

The resazurin assay is a fluorometric method that also measures cell viability. Viable cells can reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7]

Materials:

-

4,7-dichloro-2H-chromen-2-one

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well black clear-bottom plates

Procedure:

-

Follow steps 1-4 from the MTT assay protocol, using a black clear-bottom plate.

-

Resazurin Addition: After the treatment incubation, add 20 µL of resazurin solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C and 5% CO₂, protected from light.

-

Data Acquisition: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Expected Outcomes and Data Interpretation:

| Assay | Principle | Endpoint | Advantages |

| MTT | Colorimetric | Absorbance | Well-established, cost-effective |

| Resazurin | Fluorometric | Fluorescence | Higher sensitivity, less toxic to cells |

A dose-dependent decrease in cell viability suggests that 4,7-dichloro-2H-chromen-2-one exhibits cytotoxic or cytostatic effects. The IC₅₀ value provides a quantitative measure of its potency.

Enzyme Inhibition Assays

Coumarin derivatives are known to inhibit various enzymes, including carbonic anhydrases, ureases, and kinases.[8][9] The electron-withdrawing nature of the chlorine atoms in 4,7-dichloro-2H-chromen-2-one may enhance its interaction with enzyme active sites.

Caption: General workflow for an in vitro enzyme inhibition assay.

This protocol describes a colorimetric assay to assess the inhibition of carbonic anhydrase II, an enzyme involved in pH regulation and other physiological processes.

Materials:

-

4,7-dichloro-2H-chromen-2-one

-

Purified human carbonic anhydrase II (CA II)

-

Tris buffer (pH 7.4)

-

p-Nitrophenyl acetate (pNPA) as a substrate

-

DMSO

-

96-well clear flat-bottom plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of 4,7-dichloro-2H-chromen-2-one in DMSO.

-

Reaction Mixture: In a 96-well plate, add 140 µL of Tris buffer, 20 µL of CA II solution, and 20 µL of the compound dilution. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO).

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 20 µL of pNPA solution to each well to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 400 nm every minute for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the compound. Determine the percent inhibition relative to the negative control and calculate the IC₅₀ value.

Cellular Imaging with 4,7-dichloro-2H-chromen-2-one

The intrinsic fluorescence of coumarins makes them excellent candidates for live-cell imaging probes. 4,7-dichloro-2H-chromen-2-one can be used to visualize cellular structures, and its distribution within the cell may provide clues about its mechanism of action.